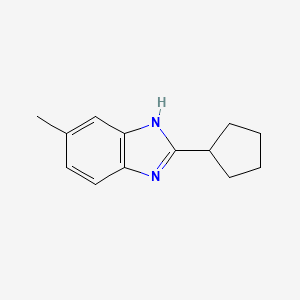
2-Cyclopentyl-5-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-5-methyl-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a cyclopentyl group at the 2-position and a methyl group at the 5-position. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties .
Mechanism of Action
Target of Action
For instance, some benzimidazoles bind to tubulin proteins , disrupting microtubule assembly and cell division .
Mode of Action
Benzimidazoles, in general, are known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes .
Biochemical Pathways
Benzimidazoles are known to interfere with the normal functioning of microtubules, which play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape .
Pharmacokinetics
It is known that benzimidazoles, in general, can be absorbed and eliminated by the body .
Result of Action
Benzimidazoles are known to cause aneuploidy and polyploidy in germ cells and somatic cells due to their interaction with tubulin proteins .
Action Environment
The activity of benzimidazoles can be influenced by various factors, including ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions .
Cellular Effects
Benzimidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzimidazole derivatives have been shown to have effects on cellular function over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Benzimidazole derivatives have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 2-Cyclopentyl-5-methyl-1H-benzimidazole are not well-characterized. Benzimidazole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Benzimidazole derivatives are known to interact with various transporters and binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Benzimidazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-5-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with cyclopentanone under acidic conditions, followed by methylation at the 5-position. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, which facilitates the cyclization process .
Industrial Production Methods: In industrial settings, the synthesis of benzimidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts such as palladium or nickel can further improve the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentyl-5-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzimidazole to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the 4 and 7 positions, using reagents like halogens or nitro groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst
Major Products Formed:
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole amines.
Substitution: Halogenated or nitro-substituted benzimidazoles
Scientific Research Applications
2-Cyclopentyl-5-methyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit bacterial and cancer cell growth
Medicine: Explored for its potential therapeutic applications in treating infections and cancer
Industry: Utilized in the development of new materials and catalysts for various chemical processes
Comparison with Similar Compounds
- 2-Phenylbenzimidazole
- 5,6-Dimethylbenzimidazole
- 2-Methylbenzimidazole
Comparison: 2-Cyclopentyl-5-methyl-1H-benzimidazole is unique due to its cyclopentyl substitution, which enhances its lipophilicity and potentially its ability to cross cell membranes. This structural feature may contribute to its higher efficacy in certain biological applications compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-cyclopentyl-6-methyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-6-7-11-12(8-9)15-13(14-11)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEKXNUYOPZRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2615693.png)

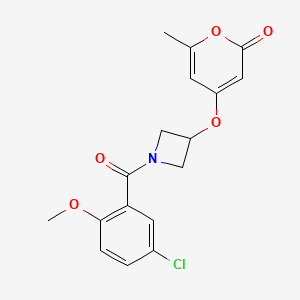
![2-(4-CHLOROPHENOXY)-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2615698.png)
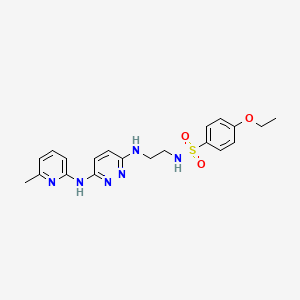
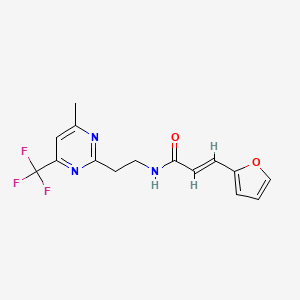
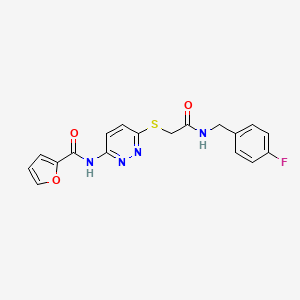

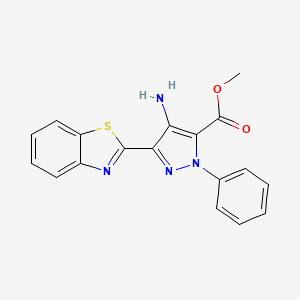
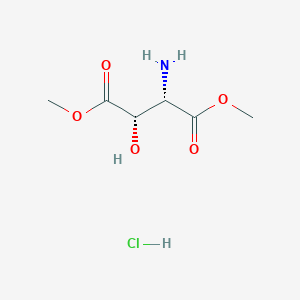
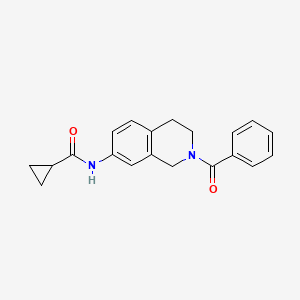
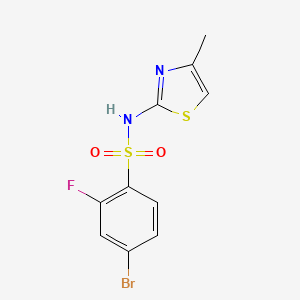
![5,7-Dimethyl-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2615714.png)

